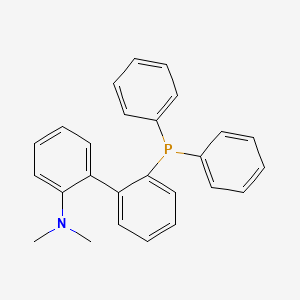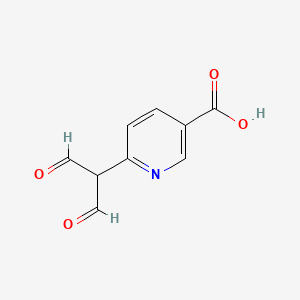
3-Metoxibenzoilformiato de etilo
Descripción general
Descripción
Ethyl 3-methoxybenzoylformate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-methoxybenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-methoxybenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methoxybenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Proteómica
El 3-Metoxibenzoilformiato de etilo se utiliza en investigación proteómica como una herramienta bioquímica. Sus propiedades facilitan el estudio de proteomas desde el nivel de composición proteica, estructura y sus patrones de actividad. Está involucrado en la preparación de muestras para el análisis de espectrometría de masas, que es un paso crítico para identificar proteínas y comprender sus funciones dentro de los sistemas biológicos .
Sistemas de Liberación de Medicamentos
En la industria farmacéutica, el this compound encuentra su aplicación en sistemas de liberación de medicamentos. Se utiliza en el desarrollo de mezclas de polímeros que son esenciales para crear formulaciones de liberación controlada de medicamentos. Estos polímeros ayudan a modular las tasas de liberación de fármacos, mejorar la estabilidad y aumentar la biodisponibilidad de los ingredientes farmacéuticos activos .
Síntesis Orgánica
Este compuesto juega un papel importante en la síntesis orgánica, particularmente en la síntesis de (met)acrilatos, que son vitales para producir polímeros con funcionalidades específicas. Estos polímeros se utilizan ampliamente en aplicaciones bioquímicas y en las industrias químicas para crear polímeros reactivos y reactivos poliméricos .
Ciencia de Materiales
En la ciencia de materiales, el this compound se utiliza por sus propiedades que contribuyen al desarrollo de materiales avanzados. Está involucrado en la síntesis de nuevos compuestos con aplicaciones potenciales en la creación de materiales innovadores que podrían utilizarse en diversos sectores industriales.
Química Analítica
El this compound también es importante en la química analítica. Puede utilizarse como estándar o reactivo en métodos cromatográficos para cuantificar o identificar otras sustancias. Su estabilidad y reactividad lo hacen adecuado para su uso en cromatografía líquida de alto rendimiento (HPLC) y otras técnicas analíticas .
Aplicaciones en Bioquímica
En bioquímica, este compuesto se utiliza en reacciones y estudios enzimáticos. Por ejemplo, se ha utilizado en la preparación estereo-selectiva de compuestos quirales, que son cruciales en la síntesis de varios productos farmacéuticos. Su papel en la preparación de (S)-3-hidroxibutirato de etilo, un intermedio quiral, destaca su importancia en la producción de sustancias enantioméricamente puras .
Usos Industriales
Por último, el this compound está indicado para el uso en investigación y desarrollo (I+D) en entornos industriales. No se recomienda para aplicaciones medicinales o domésticas, pero es crucial en los departamentos de I+D de las industrias químicas para la síntesis de nuevos compuestos y el desarrollo de nuevos procesos químicos .
Safety and Hazards
Ethyl 3-methoxybenzoylformate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-methoxybenzoylformate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the esterification process, where it acts as a substrate. The nature of these interactions often involves the formation of ester bonds, which are crucial for the compound’s biochemical activity .
Cellular Effects
Ethyl 3-methoxybenzoylformate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of Ethyl 3-methoxybenzoylformate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. For instance, it can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . These binding interactions are often mediated by the formation of ester bonds, which are crucial for the compound’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methoxybenzoylformate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-methoxybenzoylformate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 3-methoxybenzoylformate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of Ethyl 3-methoxybenzoylformate can result in toxic or adverse effects, such as cellular damage and altered metabolic pathways.
Metabolic Pathways
Ethyl 3-methoxybenzoylformate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 3-methoxybenzoylformate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, Ethyl 3-methoxybenzoylformate can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues where it exerts its biochemical effects.
Subcellular Localization
Ethyl 3-methoxybenzoylformate exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence metabolic pathways and energy production. The subcellular localization of Ethyl 3-methoxybenzoylformate is essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVLJKLZPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374532 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-29-4 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)


![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)

![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)

